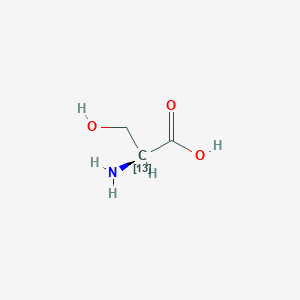

L-Serine-2-13C

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-hydroxy(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-JACJRKFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of L-Serine-2-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of L-Serine-2-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details the compound's fundamental characteristics, analytical methodologies for its characterization, and a typical workflow for its quality control.

Core Physicochemical Properties

This compound is a form of L-Serine where the alpha-carbon (C2) is replaced with the stable isotope carbon-13. This isotopic labeling makes it a valuable tracer in metabolic research, proteomics, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₂¹³CH₇NO₃ | [2] |

| Molecular Weight | 106.09 g/mol | [2][3] |

| CAS Number | 89232-76-8 | [3] |

| Appearance | White solid | |

| Melting Point | 222 °C (decomposes) | |

| Optical Activity | [α]25/D +14.6 (c = 2 in 1 M HCl) | |

| Isotopic Purity | ≥ 99 atom % ¹³C | |

| Chemical Purity | ≥ 98% | |

| Storage Conditions | Room temperature, protected from light and moisture. |

Analytical Characterization

The structural integrity and isotopic enrichment of this compound are primarily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the position of the isotopic label. For this compound, ¹³C-NMR is particularly important for confirming the enrichment at the C2 position.

Experimental Protocol: ¹³C-NMR Analysis (General)

The following is a general protocol for acquiring a ¹³C-NMR spectrum. Specific parameters may need to be optimized based on the instrument and sample concentration.

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-50 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for the ¹³C frequency.

-

Lock the field using the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the appropriate spectral width to cover the expected chemical shifts for L-Serine.

-

Use a standard ¹³C pulse sequence, often with proton decoupling to simplify the spectrum and improve sensitivity.

-

Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H-NMR.

-

Set the relaxation delay (d1) to allow for full relaxation of the ¹³C nuclei between scans, which is crucial for quantitative analysis.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum using the solvent peak or an internal standard.

-

Integrate the peaks to determine the relative abundance of the ¹³C isotope at the specific carbon position.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its isotopic enrichment. High-resolution mass spectrometry (HR-MS) is particularly useful for accurately determining the mass of the isotopically labeled compound.

Experimental Protocol: Mass Spectrometry Analysis (General)

The following is a general protocol for the analysis of this compound by mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization method (e.g., a mixture of water, acetonitrile, and formic acid for electrospray ionization - ESI).

-

For complex samples, a solid-phase extraction (SPE) or other cleanup steps may be necessary to remove interfering substances.

-

-

Instrumentation and Analysis:

-

Introduce the sample into the mass spectrometer. For LC-MS, the sample is first separated on an HPLC column.

-

Ionize the sample using an appropriate method, such as ESI.

-

Acquire the mass spectrum in a full scan mode to identify the molecular ion peak. For this compound, the expected [M+H]⁺ ion would be at m/z 107.09.

-

To confirm the structure, tandem mass spectrometry (MS/MS) can be performed to generate a fragmentation pattern.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to confirm the presence of the isotopically labeled compound.

-

The isotopic distribution of the molecular ion peak can be used to assess the isotopic enrichment.

-

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the identity, purity, and isotopic enrichment of this compound. The following diagram illustrates a typical QC workflow.

Caption: A typical workflow for the quality control of this compound.

References

L-Serine-2-13C chemical structure and molecular weight.

For Immediate Release

This technical guide provides an in-depth overview of L-Serine-2-13C, a stable isotope-labeled form of the amino acid L-serine, for researchers, scientists, and professionals in drug development. This document details its chemical structure, molecular weight, and key physicochemical properties, offering a valuable resource for its application in metabolic research and mass spectrometry-based analyses.

Core Physicochemical Properties

This compound is a non-radioactive, stable isotope-labeled amino acid where the carbon atom at the second position (C2 or α-carbon) is replaced with a ¹³C isotope. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of serine and for use as an internal standard in quantitative mass spectrometry.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₃ | [1] |

| Molecular Weight | 106.09 g/mol | [1][2] |

| Exact Mass | 106.04594792 Da | |

| CAS Number | 89232-76-8 | |

| Isotopic Purity | 99 atom % ¹³C | |

| Chemical Purity | ≥98% | |

| Physical Form | Solid | |

| Melting Point | 222 °C (decomposes) | |

| Optical Activity | [α]25/D +14.6, c = 2 in 1 M HCl |

Chemical Structure

The chemical structure of this compound is identical to that of L-serine, with the exception of the isotopic enrichment at the C2 position.

IUPAC Name: (2S)-2-amino-3-hydroxy(2-¹³C)propanoic acid.

SMILES String: N--INVALID-LINK--C(O)=O.

Linear Formula: HOCH₂¹³CH(NH₂)CO₂H.

Applications in Research

L-Serine-2-¹³C serves as a crucial tool in various research applications, primarily due to its role as a tracer and an internal standard. Its applications span across several fields:

-

Metabolomics and Metabolic Flux Analysis: To trace the pathways of serine metabolism and its contribution to other metabolic networks.

-

Biomolecular NMR: As a labeled amino acid for structural and functional studies of proteins.

-

Clinical Mass Spectrometry: As an internal standard for the accurate quantification of L-serine in biological samples.

-

Proteomics: To study protein synthesis and turnover.

Experimental Protocols

Detailed experimental protocols for the use of L-Serine-2-¹³C are specific to the application and experimental design. Researchers should refer to peer-reviewed scientific literature for methodologies relevant to their specific area of interest, such as metabolic flux analysis, protein NMR, or quantitative proteomics.

Logical Workflow for this compound Application

The following diagram illustrates a generalized workflow for the application of L-Serine-2-¹³C in a typical metabolic labeling experiment.

A generalized workflow for utilizing this compound in metabolic research.

References

Synthesis and Isotopic Purity of L-Serine-2-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for L-Serine-2-13C, a critical isotopically labeled amino acid for metabolic research and as a tracer in drug development. This document outlines both chemoenzymatic and chemical synthesis strategies, detailed experimental protocols for synthesis and purification, and analytical methodologies for verifying isotopic enrichment at the C-2 position.

Introduction

L-Serine, a non-essential amino acid, is a central player in cellular metabolism, contributing to the synthesis of proteins, nucleotides, and lipids. The site-specific incorporation of a stable isotope like carbon-13 (¹³C) at the second carbon (C-2 or α-carbon) provides a powerful tool for tracing the metabolic fate of the serine backbone in various biochemical pathways without the concerns associated with radioisotopes. L-Serine-2-¹³C is particularly valuable in studies involving one-carbon metabolism, glycine-serine interconversion, and the biosynthesis of other amino acids and neurotransmitters. Achieving high isotopic and enantiomeric purity is paramount for the reliability of experimental results in these applications.

Synthesis of L-Serine-2-¹³C

The synthesis of L-Serine-2-¹³C can be approached through two primary methodologies: chemoenzymatic synthesis, which offers high stereoselectivity, and multi-step chemical synthesis, which provides a more classical organic chemistry route.

Chemoenzymatic Synthesis

The most direct and stereospecific method for preparing L-Serine-2-¹³C is the enzymatic condensation of [2-¹³C]glycine with formaldehyde (B43269). This reaction is catalyzed by the enzyme L-serine hydroxymethyltransferase (SHMT), which is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP) and tetrahydrofolate (THF).

Caption: Chemoenzymatic synthesis workflow for this compound.

This protocol is adapted from established methods for the enzymatic production of L-serine from glycine (B1666218) and formaldehyde.

Materials:

-

[2-¹³C]Glycine (isotopic purity ≥99%)

-

Formaldehyde solution (e.g., 37% in water)

-

L-serine hydroxymethyltransferase (SHMT) (e.g., from a recombinant source like Klebsiella aerogenes)

-

Pyridoxal phosphate (PLP)

-

Tetrahydrofolic acid (THF)

-

Potassium phosphate buffer (0.1 M, pH 8.0)

-

Strongly acidic cation exchange resin (e.g., Dowex 50W series)

-

Ammonium hydroxide (B78521) solution (for elution)

Procedure:

-

Reaction Setup: In a temperature-controlled bioreactor, dissolve [2-¹³C]glycine, PLP, and THF in the potassium phosphate buffer. The typical molar ratio of glycine to formaldehyde is approximately 1:1.2.

-

Enzyme Addition: Add the SHMT enzyme to the reaction mixture.

-

Formaldehyde Feed: A continuous, controlled feed of formaldehyde solution is introduced into the reactor. The feed rate should be balanced with the rate of the enzymatic reaction to maintain a low concentration of free formaldehyde, which can inhibit the enzyme. A pH-stat system can be employed to control the feed, as the reaction of excess formaldehyde with amino groups causes a drop in pH.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the concentration of L-serine and remaining glycine using HPLC.

-

Reaction Termination: Once the reaction has reached equilibrium or the desired conversion is achieved (typically after several hours), the reaction is terminated by denaturing the enzyme, for example, by heating the mixture.

-

Purification: The crude reaction mixture is first filtered to remove the denatured enzyme. The filtrate is then passed through a column packed with a strongly acidic cation exchange resin. Glycine and L-serine will bind to the resin. L-serine can be selectively eluted from the column, separating it from unreacted glycine. The fractions containing L-serine are collected.

-

Isolation: The collected fractions are concentrated under reduced pressure. The L-Serine-2-¹³C is then crystallized, typically from an aqueous ethanol solution, washed, and dried.

Chemical Synthesis

A representative multi-step chemical synthesis can also be envisioned, starting from a suitable ¹³C-labeled precursor. This approach allows for greater flexibility in terms of scale but requires careful control of stereochemistry.

Caption: Logical steps in a representative chemical synthesis of this compound.

Quantitative Data

The yield and isotopic purity of L-Serine-2-¹³C are critical parameters. The following table summarizes representative data from the chemoenzymatic synthesis method and typical specifications for commercially available products.

| Parameter | Chemoenzymatic Synthesis | Commercial Product Specification |

| Starting Material | [2-¹³C]Glycine | Not Applicable |

| Molar Conversion | Up to 88% | Not Applicable |

| Overall Yield | Variable | Not Applicable |

| Isotopic Purity (¹³C at C-2) | >98 atom % | ≥99 atom % |

| Chemical Purity | >98% | ≥98% |

| Enantiomeric Purity | >99% (L-isomer) | >99% (L-isomer) |

Isotopic Purity Determination

Confirming the isotopic enrichment at the C-2 position is crucial. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹³C NMR is a direct method to confirm the position of the label.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Sample Preparation:

-

Dissolve a small amount of the final L-Serine-2-¹³C product in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The C-2 carbon of L-serine will appear as a significantly enhanced singlet in the spectrum (typically around 57-58 ppm) compared to the natural abundance spectrum. The C-1 (carboxyl) and C-3 (hydroxymethyl) carbons should exhibit natural abundance ¹³C signals.

Mass Spectrometry

High-resolution mass spectrometry, particularly when coupled with gas chromatography (GC-MS), can provide precise information on isotopic enrichment.

Instrumentation:

-

Gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

Sample Preparation:

-

Derivatization: L-serine is a polar molecule and requires derivatization to become volatile for GC analysis. A common method is to convert it to its N(O,S)-ethoxycarbonyl ethyl ester or a similar derivative.

-

Sample Injection: The derivatized sample is injected into the GC.

Data Acquisition and Analysis:

-

The mass spectrometer is operated in full scan mode to identify the molecular ion and key fragment ions of the derivatized L-serine.

-

The isotopic enrichment is determined by measuring the relative intensities of the monoisotopic peak (M) and the peak corresponding to the ¹³C-labeled molecule (M+1). For L-Serine-2-¹³C, the M+1 peak will be significantly more intense than what would be expected from natural abundance.

-

By analyzing specific fragment ions that retain the C-2 carbon, the position-specific isotopic enrichment can be confirmed.

Conclusion

The synthesis of L-Serine-2-¹³C with high isotopic and enantiomeric purity is essential for its application in metabolic research. The chemoenzymatic route using serine hydroxymethyltransferase offers a highly stereospecific and efficient method, starting from commercially available [2-¹³C]glycine. Rigorous analytical techniques, including ¹³C NMR and high-resolution GC-MS, are indispensable for the verification of the final product's quality. This guide provides the foundational knowledge for researchers and drug development professionals to produce and validate this important isotopically labeled compound.

L-Serine-2-13C as a Tracer in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine, a non-essential amino acid, holds a central position in cellular metabolism, serving as a crucial precursor for the biosynthesis of proteins, lipids, and nucleotides. Its metabolic network, particularly the one-carbon (1C) metabolism pathway, is intricately linked to cellular proliferation, redox homeostasis, and epigenetic regulation. Consequently, aberrant serine metabolism has been identified as a hallmark of various diseases, most notably cancer. The use of stable isotope tracers, such as L-Serine-2-13C, coupled with mass spectrometry-based analysis, provides a powerful methodology to quantitatively trace the fate of serine carbons through these complex metabolic networks. This technical guide offers an in-depth overview of the application of this compound as a tracer in cellular metabolism studies, providing detailed experimental protocols, quantitative data analysis, and visualization of key metabolic pathways.

Core Concepts in this compound Tracing

Stable isotope tracing with this compound allows researchers to follow the path of the labeled carbon atom at the C2 position of serine as it is metabolized by the cell. This technique is instrumental in elucidating the contributions of serine to various downstream metabolic pathways. The primary analytical method for detecting the incorporation of 13C into metabolites is mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio. The resulting data, known as mass isotopomer distributions (MIDs), reveal the fractional abundance of each isotopologue for a given metabolite, providing a quantitative measure of pathway activity.

The key metabolic pathways traced using this compound include:

-

One-Carbon Metabolism: The conversion of serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), releases a one-carbon unit that enters the folate cycle. This cycle is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.

-

Glycine Synthesis: The direct conversion of serine to glycine can be monitored by tracking the transfer of the 13C label.

-

Downstream Metabolites: The 13C label from this compound can be traced into a variety of downstream metabolites, providing insights into the interconnectedness of cellular metabolic pathways.

Experimental Protocols

A typical this compound tracing experiment involves several key steps, from cell culture and labeling to metabolite extraction and analysis. The following protocols provide a detailed methodology for conducting such experiments.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the steps for culturing mammalian cells and introducing the this compound tracer.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Serine-free culture medium

-

6-well or 10 cm cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of labeling.

-

Cell Growth: Culture cells in complete medium until they reach the desired confluency.

-

Preparation of Labeling Medium: Prepare serine-free medium supplemented with dialyzed FBS and Penicillin-Streptomycin. Add this compound to the desired final concentration (typically the same as the physiological concentration of serine in the complete medium, e.g., 0.4 mM).

-

Isotopic Labeling:

-

Aspirate the complete medium from the cell culture plates.

-

Wash the cells once with sterile PBS.

-

Add the prepared this compound labeling medium to the cells.

-

Incubate the cells for a specific duration to allow for the incorporation of the tracer. The labeling time should be optimized based on the metabolic pathway of interest and can range from a few hours to 24 hours to reach isotopic steady-state.

-

-

Harvesting: After the labeling period, proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction

This protocol describes the extraction of intracellular metabolites for subsequent analysis.

Materials:

-

80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Cell scraper

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Quenching and Lysis:

-

Aspirate the labeling medium from the plates.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

-

Place the plates on dry ice for 10 minutes to quench metabolic activity and lyse the cells.

-

-

Cell Scraping: Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of 13C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Preparation: Prior to injection, centrifuge the metabolite extracts at maximum speed for 10 minutes at 4°C to remove any remaining particulates. Transfer the supernatant to LC-MS vials.

-

Chromatographic Separation: Separate the metabolites using an appropriate HPLC column (e.g., a HILIC column for polar metabolites). The mobile phase composition and gradient will need to be optimized for the specific metabolites of interest.

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative or positive ionization mode, depending on the target metabolites.

-

For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to detect and quantify the different isotopologues of serine, glycine, and other downstream metabolites.

-

For untargeted analysis, use a high-resolution mass spectrometer to acquire full scan data and identify labeled compounds based on their accurate mass and isotopic pattern.

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue of the target metabolites.

-

Correct for the natural abundance of 13C to determine the fractional enrichment of the tracer in each metabolite.

-

Calculate the Mass Isotopomer Distributions (MIDs) for each metabolite.

-

Data Presentation

The quantitative data obtained from this compound tracing experiments are typically summarized in tables to facilitate comparison and interpretation. The following tables present hypothetical but representative data from a study investigating the effect of a drug on serine metabolism in a cancer cell line.

Table 1: Mass Isotopomer Distribution (MID) of Serine and Glycine

| Metabolite | Isotopologue | Control (%) | Treated (%) |

| Serine | M+0 | 10.2 ± 1.5 | 15.8 ± 2.1 |

| M+1 (from 2-13C) | 89.8 ± 1.5 | 84.2 ± 2.1 | |

| Glycine | M+0 | 55.4 ± 3.2 | 70.1 ± 4.5 |

| M+1 (from Serine) | 44.6 ± 3.2 | 29.9 ± 4.5 |

Data are presented as mean ± standard deviation (n=3). M+0 represents the unlabeled metabolite, while M+1 represents the metabolite with one 13C atom incorporated from this compound.

Table 2: Fractional Contribution of Serine to Downstream Metabolites

| Downstream Metabolite | Fractional Contribution from Serine (%) |

| Control | |

| Purines (e.g., AMP) | 35.7 ± 2.8 |

| Thymidylate (dTMP) | 41.2 ± 3.5 |

Fractional contribution is calculated based on the isotopic enrichment of the respective metabolites.

Visualization of Metabolic Pathways and Workflows

Visualizing the complex metabolic pathways and experimental workflows is crucial for understanding the flow of the this compound tracer. The following diagrams were generated using the Graphviz DOT language.

Conclusion

This compound is an invaluable tool for dissecting the intricate network of serine metabolism. The methodologies outlined in this guide provide a robust framework for researchers to design and execute tracing experiments to quantify metabolic fluxes and gain deeper insights into cellular physiology in both health and disease. The ability to track the fate of serine carbons offers a unique window into the metabolic reprogramming that underpins various pathological states, paving the way for the identification of novel therapeutic targets and the development of innovative treatment strategies. For drug development professionals, understanding the impact of therapeutic agents on serine metabolism can provide crucial information on mechanism of action and potential off-target effects. As analytical technologies continue to advance, the application of stable isotope tracers like this compound will undoubtedly continue to expand our understanding of the dynamic nature of cellular metabolism.

An In-Depth Technical Guide to Natural Abundance vs. Isotopically Labeled L-Serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between natural abundance and isotopically labeled L-Serine, their applications in research, and detailed experimental methodologies. This document is intended to serve as a core resource for professionals in the fields of metabolic research, drug development, and proteomics.

Core Concepts: Natural Abundance vs. Isotopically Labeled L-Serine

L-Serine is a non-essential amino acid central to a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and one-carbon metabolism.[1][2][3] While chemically identical in terms of their molecular structure and reactivity in most biological contexts, natural abundance and isotopically labeled L-Serine differ in their atomic composition, which forms the basis of their distinct applications in research.

Natural Abundance L-Serine: This refers to L-Serine as it is found in nature, composed of the most abundant isotopes of its constituent elements. The primary isotopes and their approximate natural abundances are Carbon-12 (¹²C) at 98.9% and Carbon-13 (¹³C) at 1.1%, Nitrogen-14 (¹⁴N) at 99.6% and Nitrogen-15 (¹⁵N) at 0.4%, and Hydrogen-1 (¹H) at 99.98% and Hydrogen-2 (²H or Deuterium) at 0.02%.

Isotopically Labeled L-Serine: In this form, one or more atoms in the L-Serine molecule are replaced with a less abundant, stable isotope. Common isotopic labels for L-Serine include ¹³C, ¹⁵N, and ²H. This "labeling" allows researchers to trace the journey of the L-Serine molecule and its metabolic derivatives through complex biochemical pathways.

The key distinction lies in the mass of the molecule. The introduction of heavier isotopes increases the molecular weight of L-Serine, which can be detected by sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This ability to differentiate labeled from unlabeled molecules is the cornerstone of metabolic tracing studies.

Quantitative Data Summary

The use of isotopically labeled L-Serine allows for precise quantitative measurements in various experimental settings. Below are tables summarizing key quantitative data relevant to the application of these molecules.

Table 1: Natural Abundance of Relevant Stable Isotopes

| Isotope | Natural Abundance (%) |

| ¹²C | ~98.9 |

| ¹³C | ~1.1 |

| ¹⁴N | ~99.6 |

| ¹⁵N | ~0.4 |

| ¹H | ~99.98 |

| ²H (D) | ~0.02 |

Table 2: Kinetic Isotope Effect (KIE) of L-Serine Isotopologues on Serine Palmitoyltransferase (SPT) Activity

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4] It is a powerful tool for elucidating enzyme mechanisms. A KIE value of 1 indicates no isotope effect.

| L-Serine Isotopologue | Enzyme Source | KIE (kH/kIsotope) | Significance |

| [2,3,3-D₃]-L-Serine | Human scSPT | 1.11 ± 0.23 | No significant KIE observed.[1] |

| [2,3,3-D₃]-L-Serine | S. paucimobilis SPT | 2.19 ± 0.13 | Significant KIE, suggesting the Cα-H bond cleavage is partially rate-limiting. |

| [3,3-D₂]-L-Serine | Human scSPT | 0.95 ± 0.12 | No significant KIE observed. |

| [¹³C₃, ¹⁵N]-L-Serine | Human scSPT | 0.90 ± 0.18 | No significant KIE observed. |

| ¹³C at C-3 | Pig Liver SHMT | 0.994 ± 0.006 | Secondary isotope effect, not contributing significantly to carbon isotope discrimination. |

| ¹³C at C-2 | Pig Liver SHMT | 0.995 ± 0.007 | Secondary isotope effect, not contributing significantly to carbon isotope discrimination. |

Table 3: L-Serine Metabolic Flux in Cancer Cell Lines

Metabolic flux analysis using isotopically labeled L-Serine can quantify the rate of metabolic reactions within a cell. This data is crucial for understanding how cancer cells rewire their metabolism to support proliferation.

| Cell Line | Condition | Serine Uptake Flux (relative units) | Contribution to Glycine Pool (%) | Contribution to One-Carbon Units for Nucleotide Synthesis (%) |

| A549 (Lung Cancer) | Standard Media | High | High | High |

| HCT116 (Colon Cancer) | Standard Media | High | High | High |

| MDA-MB-231 (Breast Cancer) | Standard Media | High | High | High |

| A549 (Lung Cancer) | Physiologic Media (Plasmax) | Reduced | Reduced | Reduced, compensated by increased de novo synthesis. |

| HCT116 (Colon Cancer) | Physiologic Media (Plasmax) | Reduced | Reduced | Reduced, compensated by increased de novo synthesis. |

| MDA-MB-231 (Breast Cancer) | Physiologic Media (Plasmax) | Reduced | Reduced | Reduced, compensated by increased de novo synthesis. |

Experimental Protocols

Detailed methodologies are essential for the successful application of isotopically labeled L-Serine in research. The following sections provide step-by-step protocols for key experiments.

Metabolic Flux Analysis (MFA) using ¹³C-Labeled L-Serine in Cancer Cells

This protocol outlines the general steps for conducting a stable isotope tracing experiment to determine the metabolic fate of L-Serine in cultured cancer cells.

Objective: To quantify the contribution of L-Serine to downstream metabolic pathways, such as one-carbon metabolism and nucleotide synthesis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₃]-L-Serine (or other desired isotopologue)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours in standard complete medium.

-

Isotope Labeling:

-

Prepare labeling medium by supplementing serine-free medium with a known concentration of [U-¹³C₃]-L-Serine and dFBS.

-

Aspirate the standard medium from the cells and wash once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label over time and to ensure isotopic steady state is reached.

-

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice and aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

-

Sample Analysis by LC-MS:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

-

Inject the samples into the LC-MS system.

-

Acquire data in full scan mode to detect all isotopologues of downstream metabolites.

-

-

Data Analysis:

-

Identify the mass isotopologue distributions (MIDs) for serine and its downstream metabolites (e.g., glycine, purines).

-

Correct the raw MIDs for the natural abundance of ¹³C.

-

Use the corrected MIDs to calculate the fractional contribution of serine to these metabolites and to model metabolic fluxes using software such as INCA or Metran.

-

NMR Spectroscopy for Analyzing ¹³C-Labeled L-Serine Incorporation

NMR spectroscopy can provide detailed information about the specific positions of isotopic labels within a molecule, which is invaluable for pathway elucidation.

Objective: To determine the positional enrichment of ¹³C in L-Serine and its metabolites.

Materials:

-

Metabolite extract containing ¹³C-labeled L-Serine (from the MFA protocol)

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes (high quality)

-

NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dry the metabolite extract completely.

-

Reconstitute the sample in a minimal volume of deuterated solvent (e.g., 500 µL for a standard 5mm NMR tube).

-

Ensure the sample is free of any particulate matter by filtering it through a small glass wool plug into the NMR tube.

-

For biomolecule samples, a concentration of at least 0.05 mM is recommended, with higher concentrations ( >1 mM) being preferable if solubility allows. For small molecules, around 3 mM is sufficient for ¹³C direct detection on a high-field instrument.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum to assess sample quality.

-

Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance and sensitivity of ¹³C, this may require a longer acquisition time.

-

For more detailed analysis, acquire two-dimensional heteronuclear correlation spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Analysis:

-

Process the NMR data (Fourier transformation, phase correction, and baseline correction).

-

Assign the peaks in the spectra to the corresponding atoms in L-Serine and its metabolites using known chemical shifts.

-

Integrate the signals in the ¹³C spectrum to determine the relative enrichment at each carbon position.

-

GC-MS Analysis of L-Serine Isotopologue Enrichment

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. Derivatization is typically required for amino acids.

Objective: To measure the enrichment of ¹³C in L-Serine and its derivatives in biological samples.

Materials:

-

Metabolite extract containing ¹³C-labeled L-Serine

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Solvent for derivatization (e.g., acetonitrile)

-

GC-MS system with an appropriate column

Procedure:

-

Derivatization:

-

Dry the metabolite extract under nitrogen.

-

Add the derivatization agent and solvent to the dried sample.

-

Heat the sample (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction. This creates a volatile derivative of L-Serine.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

The GC will separate the derivatized L-Serine from other components in the sample based on its boiling point and interaction with the column.

-

As the derivatized L-Serine elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact ionization).

-

The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection of different isotopologues.

-

-

Data Analysis:

-

Analyze the mass spectra of the derivatized L-Serine peak.

-

Determine the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).

-

Correct for the natural abundance of isotopes in the derivatizing agent and the unlabeled portion of the molecule.

-

Calculate the mole percent enrichment of the ¹³C label in L-Serine.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding and communication. The following diagrams were created using the DOT language for Graphviz.

L-Serine and One-Carbon Metabolism

L-Serine is a major source of one-carbon units for the folate and methionine cycles, which are essential for the synthesis of nucleotides, methylation reactions, and maintaining redox balance.

Caption: L-Serine's central role in one-carbon metabolism.

De Novo L-Serine Synthesis Pathway

L-Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway.

Caption: The de novo synthesis pathway of L-Serine.

Experimental Workflow for Stable Isotope Tracing

This diagram illustrates the typical workflow for a stable isotope tracing experiment, from cell culture to data analysis.

Caption: A typical stable isotope tracing experimental workflow.

Conclusion

The use of isotopically labeled L-Serine is a powerful and indispensable tool in modern biological and biomedical research. By enabling the precise tracing and quantification of metabolic pathways, it provides unparalleled insights into cellular physiology and disease states. This technical guide has provided a foundational understanding of the core concepts, quantitative data, and detailed experimental protocols necessary for the effective application of this technology. As analytical instrumentation and computational modeling continue to advance, the role of stable isotope tracing with L-Serine and other key metabolites will undoubtedly expand, leading to new discoveries and therapeutic strategies.

References

- 1. Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

A Technical Guide to L-Serine-2-13C: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine, a non-essential amino acid, holds a central position in cellular metabolism. It serves as a crucial precursor for the synthesis of proteins, lipids, and nucleic acids. Its carbon backbone is a primary source for one-carbon metabolism, a network of pathways vital for biosynthesis and methylation reactions. The stable isotope-labeled variant, L-Serine-2-13C, provides a powerful tool for researchers to trace the metabolic fate of the second carbon of serine through various biochemical pathways. This enables the detailed investigation of metabolic fluxes and the elucidation of complex biological processes in both healthy and diseased states. This guide offers a comprehensive overview of the commercial availability of this compound, its applications, and detailed experimental protocols for its use in metabolic research.

Commercial Suppliers and Availability of this compound

A variety of chemical suppliers offer this compound for research purposes. The products typically vary in isotopic and chemical purity, as well as available quantities. Below is a summary of offerings from prominent suppliers.

| Supplier | Catalog Number (Example) | Isotopic Purity (atom % 13C) | Chemical Purity | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | CLM-2013 | 99%[1] | ≥98%[1] | 0.1 g and custom quantities[1] |

| Sigma-Aldrich (Merck) | 604712 | 99%[2] | ≥99% (CP)[2] | Custom packaging available upon request |

| MedchemExpress | HY-N0650S4 | Not specified | Not specified | 5 mg |

| Toronto Research Chemicals | S271068 | Not specified | Not specified | 5 mg, 25 mg, 50 mg |

| Cayman Chemical | Not specified | Not specified | Not specified | Not specified |

| Santa Cruz Biotechnology | Not specified | Not specified | Not specified | Not specified |

Note: Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Key Applications in Research

This compound is a versatile tracer used in a range of applications to probe cellular metabolism:

-

Metabolic Flux Analysis (MFA): This is a primary application where the incorporation of the 13C label from this compound into downstream metabolites is measured. This allows for the quantification of the rates (fluxes) of metabolic pathways, providing insights into cellular physiology and function.

-

One-Carbon Metabolism Studies: L-serine is a major donor of one-carbon units for the folate and methionine cycles. By tracing the 13C label from the C2 position of serine, researchers can investigate the dynamics of these pathways, which are crucial for nucleotide synthesis, methylation, and redox balance.

-

Biomolecular NMR Spectroscopy: 13C-labeled amino acids are instrumental in nuclear magnetic resonance (NMR) studies to determine the structure and dynamics of proteins and other biomolecules.

-

Mass Spectrometry-Based Metabolomics: this compound is used as a tracer in mass spectrometry (MS) to follow its metabolic conversions and to quantify the relative contributions of different pathways to the production of various metabolites.

L-Serine Metabolism: Key Pathways

L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) and can be converted to glycine, providing a one-carbon unit to the folate cycle. It is also a precursor for the synthesis of other amino acids like cysteine, and for non-protein molecules such as sphingolipids.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Cell Culture Labeling for Metabolic Flux Analysis

This protocol outlines the steps for labeling cultured cells with this compound to trace its incorporation into downstream metabolites.

References

L-Serine-2-13C in Biomolecular NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Serine-2-13C in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. It covers core concepts, detailed experimental protocols, data presentation, and visualizations to facilitate the integration of this powerful isotopic labeling strategy into research and drug development workflows. L-Serine, a crucial amino acid in cellular metabolism and protein structure, when labeled with 13C at the Cα position, becomes a versatile probe for investigating protein structure, dynamics, and interactions at an atomic level.

Core Applications of this compound in Biomolecular NMR

The strategic incorporation of this compound offers several advantages in biomolecular NMR studies:

-

Spectral Simplification and Resonance Assignment: Selective labeling of serine residues simplifies complex NMR spectra of large proteins, aiding in the unambiguous assignment of backbone and sidechain resonances.

-

Probing Protein Structure and Dynamics: The 13C nucleus is sensitive to its local chemical environment and motions. By monitoring the chemical shifts and relaxation properties of this compound, researchers can gain insights into protein secondary structure, conformational changes, and dynamics on a wide range of timescales.[1]

-

Investigating Protein-Ligand Interactions: this compound can serve as a sensitive reporter on ligand binding events. Chemical shift perturbations of the labeled serine residues upon ligand titration can be used to map binding sites and determine binding affinities.[2][3][4][5]

-

Metabolic Flux Analysis: As a key metabolic intermediate, tracing the flow of the 13C label from L-serine through various metabolic pathways provides valuable information on cellular metabolism and enzyme kinetics.

-

Studying Post-Translational Modifications: Serine residues are common sites for post-translational modifications (PTMs) such as phosphorylation. This compound labeling can be a powerful tool to study the structural and dynamic consequences of these modifications.

Data Presentation: Quantitative NMR Parameters

Quantitative data derived from NMR experiments utilizing this compound are crucial for detailed analysis. The following tables provide reference values and illustrative examples.

Table 1: Typical 1H and 13C Chemical Shifts for L-Serine

This table provides typical chemical shift ranges for the backbone and sidechain atoms of L-serine residues in peptides and proteins. These values can serve as a starting point for resonance assignment.

| Atom | Chemical Shift (ppm) |

| Hα | 4.30 - 4.70 |

| Hβ2, Hβ3 | 3.70 - 4.00 |

| Cα | 55.0 - 60.0 |

| Cβ | 61.0 - 65.0 |

| C' | 171.0 - 175.0 |

Data sourced from publicly available databases and typical values observed in protein NMR.

Table 2: Illustrative Example of Chemical Shift Perturbations (CSPs) upon Ligand Binding

This table demonstrates how chemical shift perturbations of this compound labeled residues can be used to identify the binding interface of a protein upon interaction with a ligand. The magnitude of the CSP is indicative of the proximity of the residue to the binding site.

| Serine Residue Number | Δδ 13Cα (ppm) - Unbound vs. Bound |

| 24 | 0.05 |

| 58 | 0.42 |

| 65 | 0.68 |

| 91 | 0.11 |

| 112 | 0.55 |

This is a representative dataset to illustrate the application. Actual values will vary depending on the protein-ligand system.

Table 3: Representative 13C Relaxation Parameters for Studying Protein Dynamics

This table shows an example of how 13C relaxation data for this compound can be used to probe protein dynamics. T1, T2, and NOE values provide information on motions on different timescales.

| Serine Residue Number | T1 (s) | T2 (ms) | {1H}-13C NOE |

| 15 | 1.25 | 85 | 0.78 |

| 43 (in a flexible loop) | 0.95 | 50 | 0.62 |

| 77 (in a rigid helix) | 1.35 | 95 | 0.85 |

This is a representative dataset. Experimental conditions and protein characteristics will influence these values.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Protein Expression and Labeling with this compound in E. coli

This protocol outlines the steps for producing a protein with selectively labeled serine residues using this compound in an E. coli expression system.

1. Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

-

M9 minimal medium components.

-

This compound (Cambridge Isotope Laboratories, Inc. or equivalent).

-

Unlabeled amino acid kit (for all other amino acids to suppress scrambling).

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside).

2. Procedure:

-

Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

-

Minimal Medium Preparation: Prepare 1 L of M9 minimal medium. After autoclaving and cooling, add sterile solutions of MgSO4, CaCl2, and a vitamin solution.

-

Inoculation: Inoculate the 1 L of M9 medium with the overnight starter culture to an initial OD600 of ~0.1.

-

Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

-

Induction Preparation: Just before induction, prepare the labeling media. To 100 mL of M9 medium, add the complete mixture of unlabeled amino acids (except serine) to a final concentration of 100 mg/L for each. Add this compound to a final concentration of 200 mg/L.

-

Induction: Pellet the 1 L cell culture by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in the 100 mL of pre-warmed labeling medium. Add IPTG to a final concentration of 0.5-1 mM to induce protein expression.

-

Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking.

-

Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

-

Protein Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D2O. Concentrate the protein to the desired concentration (typically 0.1-1 mM).

Note on Metabolic Scrambling: It is important to be aware that metabolic pathways in E. coli can convert serine into other amino acids, such as glycine (B1666218) and cysteine. This can lead to the "scrambling" of the 13C label to other residue types. Adding a mixture of all other unlabeled amino acids just before induction helps to suppress this scrambling and ensure serine-specific labeling.

Protocol 2: 2D 1H-13C HSQC NMR Experiment

The 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment is the primary method for observing the correlation between the 1H and 13C nuclei in this compound labeled proteins.

1. Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity.

-

Tune and match the probe for both 1H and 13C frequencies.

2. Acquisition Parameters (Example for a 600 MHz spectrometer):

-

Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).

-

Temperature: 298 K (25°C), or the temperature at which the protein is most stable.

-

Spectral Widths:

-

sw (1H dimension): 12-16 ppm, centered around 4.7 ppm (water resonance).

-

sw (13C dimension): 30-40 ppm, centered around 58 ppm (the expected Cα region for serine).

-

-

Number of Points:

-

td (1H dimension): 2048.

-

td (13C dimension): 256-512.

-

-

Number of Scans (ns): 16-64 per increment, depending on the sample concentration.

-

Relaxation Delay (d1): 1.0-1.5 seconds.

-

1J(CH) Coupling Constant: Set to ~145 Hz.

3. Data Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Zero-fill the data to at least double the number of acquired points in the indirect dimension.

-

Perform Fourier transformation.

-

Phase the spectrum carefully in both dimensions.

-

Reference the spectrum using an internal or external standard.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the application of this compound in biomolecular NMR.

This comprehensive guide provides a solid foundation for researchers and professionals to effectively utilize this compound as a powerful tool in biomolecular NMR. The detailed protocols and illustrative data serve as a practical resource for experimental design and data interpretation, ultimately advancing our understanding of protein structure, function, and interactions.

References

- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 2. Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. di.univr.it [di.univr.it]

- 4. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Serine-2-13C in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of L-Serine-2-13C in mass spectrometry-based metabolic labeling studies. The application of stable isotope-labeled amino acids is a powerful technique for investigating cellular metabolism and quantifying metabolic fluxes. L-Serine, a non-essential amino acid, is central to various biosynthetic pathways, including the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, nucleotides, and complex lipids.[1][2][3][4] By tracing the incorporation of the 13C label from this compound into downstream metabolites, researchers can elucidate the activity of these pathways under different physiological or pathological conditions.

Introduction to L-Serine Metabolism and Isotope Tracing

L-serine plays a critical role in cellular proliferation and one-carbon metabolism.[5] Its carbon backbone can be traced through various metabolic routes, making this compound an excellent tool for metabolic flux analysis (MFA). Mass spectrometry, with its high sensitivity and specificity, is the ideal analytical platform to detect and quantify the incorporation of 13C into the metabolome. This application note will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach.

Key Applications

-

Metabolic Flux Analysis: Quantifying the rate of synthesis of serine-derived metabolites.

-

Disease Research: Investigating alterations in serine metabolism in diseases such as cancer and neurological disorders.

-

Drug Development: Assessing the impact of therapeutic agents on cellular metabolic pathways.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of L-Serine in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard. This data demonstrates the accuracy, precision, and sensitivity of the described methodology.

| Parameter | Result |

| Linearity Range | 0.19 - 25.0 nmol/mL |

| Lower Limit of Quantification (LLOQ) | 0.19 nmol/mL |

| Inter-run Coefficient of Variation (CV) | ≤ 8.7% |

| Inter-run Relative Error (RE) | -7.0% to -6.1% |

| Extraction Recovery from Plasma | 76.4% - 84.1% |

Experimental Protocols

This section details a general protocol for a stable isotope tracing experiment using this compound in cultured cells, followed by sample preparation and LC-MS/MS analysis.

Part 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume logarithmic growth.

-

Preparation of Labeling Medium: Prepare culture medium (e.g., RPMI 1640) lacking endogenous L-serine. Supplement this medium with dialyzed fetal bovine serum (FBS) and this compound at a known concentration (e.g., physiological concentration).

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into metabolites over time.

-

Part 2: Metabolite Extraction

-

Quenching Metabolism:

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to halt metabolic activity.

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells from the plate in the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 20 minutes to allow for complete extraction.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Part 3: Sample Preparation for LC-MS/MS

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis, such as 100 µL of a mixture of methanol (B129727) and water (10:90, v/v).

-

Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., a commercially available mixture of 13C, 15N-labeled amino acids) to each sample for accurate quantification.

-

Derivatization (Optional but Recommended for improved chromatography):

-

For enhanced chromatographic separation and sensitivity, derivatization can be performed. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

-

Follow a validated derivatization protocol for amino acids.

-

Part 4: LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A column suitable for polar metabolite separation, such as a Zorbax Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 μm), is recommended.

-

Mobile Phase A: Water with 0.1-0.3% formic acid or trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile or methanol with 0.1-0.3% formic acid or TFA.

-

Gradient: A gradient elution should be optimized to separate L-serine and its downstream metabolites. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds.

-

Flow Rate: A flow rate of 0.4 mL/min is a common starting point.

-

Injection Volume: 2-20 µL.

-

-

Mass Spectrometry:

-

Ionization: Positive ion electrospray ionization (ESI) is typically used for amino acid analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for targeted quantification.

-

MRM Transitions: The precursor-to-product ion transitions for unlabeled L-serine, this compound, and its labeled downstream metabolites need to be determined. For L-serine, a common transition is m/z 106.1 -> 60.0. For this compound, the precursor ion will be shifted by +1 m/z.

-

Part 5: Data Analysis

-

Peak Integration: Integrate the peak areas for the different isotopologues of serine and its metabolites.

-

Isotopic Enrichment Calculation: Correct for the natural abundance of 13C. The fractional enrichment of a metabolite is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

-

Metabolic Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to model the metabolic network and calculate the flux rates through the serine metabolic pathways based on the isotopic enrichment data.

Visualizations

Caption: Experimental workflow for this compound tracing.

Caption: Simplified L-Serine metabolic pathways.

References

- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 2. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: L-Serine-2-13C for Metabolic Flux Analysis in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment.[1][2] The serine, glycine (B1666218), one-carbon (SGOC) metabolic network is a critical hub in this reprogramming, providing the necessary building blocks for proteins, lipids, and nucleotides, while also supporting redox homeostasis.[3][4][5] Serine is a non-essential amino acid that can be taken up from the extracellular environment or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate. Many cancer cells exhibit an increased reliance on serine metabolism, making the enzymes in this pathway potential therapeutic targets.

Stable isotope tracing using compounds like L-Serine-2-13C is a powerful technique to quantitatively measure the flow, or "flux," of metabolites through these pathways. By replacing the natural carbon-12 at the second position with the heavy isotope carbon-13, researchers can track the fate of serine's carbon backbone as it is metabolized by the cell. This allows for the precise quantification of pathway activity and provides critical insights into the metabolic dependencies of cancer cells.

Application Notes

Principle of this compound Tracing:

This compound is introduced to cancer cells in culture. The labeled serine is taken up and utilized by the cell in various metabolic reactions. The key conversion is the reversible reaction catalyzed by Serine Hydroxymethyltransferase (SHMT), which converts serine to glycine. In this reaction, the C2 carbon of serine is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF, a central carrier in one-carbon metabolism. This 13C-labeled one-carbon unit can then be traced into numerous downstream biosynthetic pathways, including purine (B94841) and thymidylate synthesis. By using high-resolution mass spectrometry to measure the mass shifts in these downstream metabolites, the contribution of serine to these pathways can be quantified.

Key Applications:

-

Quantifying Serine Contribution to One-Carbon Metabolism: Determine the flux of serine-derived one-carbon units into nucleotide synthesis, which is essential for the proliferation of cancer cells.

-

Assessing Glycolytic Reprogramming: Investigate the extent to which glucose-derived carbon is diverted from glycolysis into the de novo serine synthesis pathway (SSP).

-

Identifying Metabolic Vulnerabilities: Pinpoint specific enzymes or pathways within the SGOC network that are critical for cancer cell survival, highlighting potential drug targets.

-

Understanding Therapy Resistance: Analyze how cancer cells rewire their serine metabolism to adapt to nutrient deprivation or resist therapeutic agents.

-

Studying Tumor Microenvironment Interactions: Elucidate how different cells within the tumor microenvironment exchange and utilize serine.

Key Metabolic Pathways & Experimental Workflow

The core of this analysis involves tracing the 13C label from this compound through the SGOC network. The diagram below illustrates the central conversion of serine to glycine and the subsequent transfer of the labeled carbon to the one-carbon pool.

The overall experimental process follows a standardized workflow from cell culture to data analysis. This ensures reproducibility and accurate quantification of metabolic fluxes.

Detailed Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling (e.g., 2x10^5 to 5x10^5 cells per well). Allow cells to adhere and grow overnight in their standard growth medium at 37°C with 5% CO2.

-

Media Preparation: Prepare the labeling medium. This is typically a base medium (e.g., RPMI or DMEM) lacking serine and glycine, supplemented with 10% dialyzed fetal bovine serum (dFBS) to remove endogenous amino acids. Add this compound to the desired final concentration. An unlabeled serine control should be run in parallel.

-

Labeling: The next day, remove the standard growth medium, wash the cells gently with 2 mL of phosphate-buffered saline (PBS).

-

Add 2 mL of the pre-warmed this compound labeling medium to each well.

-

Incubate the cells for a time course sufficient to approach isotopic steady-state. This can range from a few hours to over 24 hours, depending on the cell line's metabolic rate.

Protocol 2: Metabolite Extraction

-

Quenching: To halt metabolic activity, quickly aspirate the labeling medium.

-

Immediately place the plate on dry ice and add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well. This step is critical to rapidly quench enzymatic reactions.

-

Scraping and Collection: Incubate the plates at -80°C for at least 15 minutes. Then, scrape the cells in the cold methanol solution and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellets can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis and Data Processing

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for liquid chromatography, such as an optimized mixture of water and acetonitrile.

-

LC-MS/MS: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UHPLC-Q-Exactive MS). The LC method should be optimized for the separation of polar metabolites.

-

Data Acquisition: Acquire data in full scan mode to detect all ions and their mass-to-charge ratios (m/z).

-

Data Processing: Use specialized software to identify metabolites based on their accurate mass and retention time.

-

Isotopomer Distribution: For each metabolite of interest, calculate the mass isotopomer distribution (MID). This involves correcting for the natural abundance of 13C and determining the fraction of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., heavy isotopes.

Quantitative Data Presentation

Metabolic flux analysis provides quantitative insights into how cells utilize nutrients. A recent study quantified the inputs and outputs of serine and glycine metabolism in HeLa cancer cells, providing a clear picture of serine's metabolic fate.

Table 1: Quantitative Metabolic Flux of Serine and Glycine in HeLa Cells

| Flux Parameter | Source/Destination | Contribution (%) |

| Serine Inputs | Serine Uptake (from media) | 71.2% |

| De Novo Synthesis Pathway (SSP) | 24.0% | |

| Other (e.g., Protein Degradation) | 5.7% | |

| Serine Outputs | Phospholipid & Sphingolipid Synthesis | 94.7% (major fraction) |

| Protein Synthesis | 94.7% (major fraction) | |

| One-Carbon Units & Glycine Production | 5.3% (minor fraction) | |

| Glycine Inputs | Glycine Uptake (from media) | 45.6% |

| Conversion from Serine | 45.1% | |

| Other Sources | 9.4% | |

| Glycine Outputs | Protein Synthesis | 100% |

| Nucleotide Synthesis | 100% |

Note: The study found that the serine output rate was 7.3-fold higher than the glycine output rate in HeLa cells.

This quantitative data can be visualized to better understand the balance of serine metabolism in cancer cells.

References

- 1. rupress.org [rupress.org]

- 2. The complexity of the serine glycine one-carbon pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Application Notes and Protocols for L-Serine-2-13C Labeling Experiments in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using L-Serine labeled with carbon-13 at the second carbon position (L-Serine-2-13C) is a powerful technique to investigate the metabolic fate of serine in cellular systems. Serine is a central node in metabolism, contributing to a wide array of biosynthetic pathways crucial for cell proliferation and survival, including one-carbon metabolism, nucleotide synthesis, and amino acid homeostasis.[1] Dysregulation of serine metabolism is a hallmark of various diseases, particularly cancer, making the enzymes in this pathway attractive therapeutic targets.[2]

These application notes provide detailed protocols for the preparation of cell cultures for this compound labeling experiments, enabling researchers to accurately trace its contribution to downstream metabolic pathways. The methodologies outlined are broadly applicable to various adherent cancer cell lines, with specific examples tailored for HeLa cells.

Key Applications

-

Metabolic Flux Analysis: Quantify the rate of serine uptake and its conversion through various metabolic pathways.

-

One-Carbon Metabolism Studies: Trace the flow of the 2-carbon of serine into the folate and methionine cycles, which are critical for nucleotide synthesis and methylation reactions.[3]

-

Drug Discovery and Development: Evaluate the mechanism of action of drugs that target serine metabolism by observing alterations in metabolic fluxes.

-

Disease Research: Elucidate the metabolic reprogramming in diseases such as cancer by comparing serine metabolism in healthy versus diseased cells.

Experimental Workflow Overview

A typical this compound labeling experiment involves several key stages, from cell culture preparation to data analysis. Careful execution of each step is critical for obtaining reliable and reproducible results.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium

Materials:

-

Basal medium (e.g., RPMI 1640 or DMEM without serine, glycine (B1666218), and phenol (B47542) red)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (≥98% isotopic purity)

-

Other essential amino acids, vitamins, and salts as required by the specific cell line

-

Sterile, deionized water

-

0.22 µm sterile filter unit

Procedure:

-

Prepare Basal Medium: Dissolve the powdered basal medium in sterile, deionized water according to the manufacturer's instructions. Ensure that the formulation lacks natural serine and glycine to maximize the incorporation of the labeled tracer.

-

Supplement the Medium: Add all necessary supplements except for serine and glycine. This typically includes other amino acids, vitamins, and salts.

-

Add this compound: Dissolve the this compound powder in a small volume of sterile water and then add it to the basal medium. The final concentration of this compound should be equivalent to the physiological concentration of serine in the standard medium formulation (e.g., 0.286 mM for RPMI 1640).

-

Add Dialyzed FBS: Supplement the medium with dialyzed FBS to a final concentration of 10%. Dialyzed FBS is used to minimize the presence of unlabeled small molecule metabolites, including serine.

-

Adjust pH and Volume: Adjust the pH of the medium to the desired level (typically 7.2-7.4) and bring the final volume to the required amount with sterile water.

-

Sterile Filtration: Sterilize the complete labeling medium by passing it through a 0.22 µm filter unit.

-

Storage: Store the prepared labeling medium at 4°C and protect it from light. Use within 2-4 weeks for optimal results.

Protocol 2: this compound Labeling of Adherent Cancer Cells (e.g., HeLa)

Materials:

-

HeLa cells (or other adherent cell line of interest)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

This compound labeling medium (prepared as in Protocol 1)

-

Phosphate-buffered saline (PBS), sterile

-

6-well cell culture plates

-

Trypsin-EDTA

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Ice-cold methanol (B129727) (80%) for quenching

-

Cell scraper

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well in their complete growth medium.

-

Cell Growth: Culture the cells at 37°C in a humidified incubator with 5% CO2 until they reach approximately 70-80% confluency. This typically takes 24-48 hours. Ensure the cells are in the exponential growth phase.

-

Medium Exchange:

-

Aspirate the complete growth medium from each well.

-

Gently wash the cell monolayer once with 2 mL of sterile PBS.

-

Aspirate the PBS and add 2 mL of the pre-warmed this compound labeling medium to each well.

-

-